molecular formula C18H12N2O B12819279 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde

4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde

Cat. No.: B12819279
M. Wt: 272.3 g/mol
InChI Key: XEHFTWJHDMIFRM-UHFFFAOYSA-N
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Description

4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group and a formyl group attached, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes or ketones in the presence of a catalyst such as boron trifluoride etherate . This reaction typically occurs under mild conditions and results in high yields of the desired product.

Another method involves the Buchwald-Hartwig cross-coupling reaction, where 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline is reacted with various amines in the presence of a palladium catalyst, cesium carbonate as the base, and a solvent mixture of tetrahydrofuran and water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carboxylic acid.

    Reduction: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of multidrug transporters in Candida albicans by binding to the transporter proteins and preventing the efflux of antifungal drugs . This enhances the efficacy of the drugs and helps in overcoming drug resistance.

Comparison with Similar Compounds

4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other pyrroloquinoxaline derivatives, such as:

    4-Chloropyrrolo[1,2-a]quinoxaline: Similar structure but with a chlorine atom instead of a phenyl group.

    4-Methylpyrrolo[1,2-a]quinoxaline: Contains a methyl group instead of a phenyl group.

    4-Nitropyrrolo[1,2-a]quinoxaline: Contains a nitro group instead of a phenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

4-phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde

InChI

InChI=1S/C18H12N2O/c21-12-14-10-11-17-18(13-6-2-1-3-7-13)19-15-8-4-5-9-16(15)20(14)17/h1-12H

InChI Key

XEHFTWJHDMIFRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4C=O

Origin of Product

United States

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